molecular formula C11H16ClNO3 B1314316 2-Amino-3-hydroxy-3-phenyl-propionic acid ethyl ester hydrochloride CAS No. 42267-16-3

2-Amino-3-hydroxy-3-phenyl-propionic acid ethyl ester hydrochloride

Cat. No. B1314316
CAS RN: 42267-16-3
M. Wt: 245.7 g/mol
InChI Key: PKHKERPKLCPPGI-UHFFFAOYSA-N
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Description

“2-Amino-3-hydroxy-3-phenyl-propionic acid ethyl ester hydrochloride” is a chemical compound with the molecular formula C11H16ClNO3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of an amino group (-NH2), a hydroxy group (-OH), a phenyl group (C6H5), and an ethyl ester group (-COOC2H5) attached to a propionic acid backbone . The molecular weight is 245.70 .


Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-3-hydroxy-3-phenyl-propionic acid ethyl ester hydrochloride” is 245.70 . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Chemoenzymatic Synthesis Applications

The compound 2-Amino-3-hydroxy-3-phenyl-propionic acid ethyl ester hydrochloride is involved in various chemoenzymatic syntheses. For instance, it's used in the asymmetric reduction and kinetic resolution processes to obtain both enantiomers of 3-hydroxy-3-phenylpropanoic acid and 3-amino-3-phenyl-propionic acids (Varga et al., 2013). These procedures involve multiple steps, including hydrolysis and straightforward reactions, highlighting the compound's utility in producing specific enantiomers with potential applications in pharmaceuticals and chemical industries.

Cyclization Reactions

The compound is also instrumental in cyclization reactions. For example, it reacts with 3-amino-5-hydroxypyrazole to yield various products under mild conditions, including ethyl 2,7-dihydroxy-7-(polyfluoroalkyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-carboxylates. These products undergo further transformations like recyclization and dehydration under specific conditions, indicating the compound's versatility in facilitating complex chemical transformations (Goryaeva et al., 2013).

properties

IUPAC Name

ethyl 2-amino-3-hydroxy-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8;/h3-7,9-10,13H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHKERPKLCPPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride

CAS RN

42267-16-3
Record name NSC19569
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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